7-Iodobenzo[d]thiazole-2-carbonitrile
Description
7-Iodobenzo[d]thiazole-2-carbonitrile is a halogen-substituted benzothiazole derivative with the molecular formula C₈H₃IN₂S and a molecular weight of 286.09 g/mol . This compound features an iodine atom at the 7-position of the benzothiazole core and a nitrile group at the 2-position.
Properties
Molecular Formula |
C8H3IN2S |
|---|---|
Molecular Weight |
286.09 g/mol |
IUPAC Name |
7-iodo-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3IN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H |
InChI Key |
BGSTXVYHONQZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC(=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]thiazole-2-carbonitrile typically involves the iodination of benzo[d]thiazole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Types of Reactions:
Substitution Reactions: The iodine atom in 7-Iodobenzo[d]thiazole-2-carbonitrile can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
- Substituted benzo[d]thiazoles
- Oxidized or reduced derivatives
- Coupled products with various functional groups
Scientific Research Applications
7-Iodobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Iodobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and nitrile group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The thiazole ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The iodine substituent in 7-iodobenzo[d]thiazole-2-carbonitrile distinguishes it from other derivatives, influencing its physicochemical properties and reactivity. Key comparisons include:
- Halogen Substituents: 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile: Incorporates a fused xanthone-thiazole system with a chloro substituent. 4,5-Dichlorobenzo[d]thiazole-2-carbonitrile (4w): Dual chloro groups at positions 4 and 5 enhance lipophilicity, as evidenced by a higher melting point (171–172°C) compared to mono-substituted analogs .
- Alkyl and Alkoxy Substituents: 5,6-Dimethylbenzo[d]thiazole-2-carbonitrile (4q): Methyl groups at positions 5 and 6 lower polarity, reflected in a moderate melting point (136–137°C) .
Physicochemical Properties
A comparative summary of key properties is provided in Table 1.
Table 1. Physicochemical Properties of Selected Benzothiazole-2-carbonitrile Derivatives
*Calculated based on molecular formula C₁₃H₅ClN₂OS.
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